N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions to form the benzimidazole ring.
Acylation Reaction: The benzimidazole derivative is then acylated with 2-bromoacetyl bromide to introduce the acetamide group.
Substitution Reaction: Finally, the acetamide intermediate undergoes a nucleophilic substitution reaction with 3,4-dimethylaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanamide
- N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propionamide
Uniqueness
Compared to similar compounds, N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both the trifluoromethyl group and the benzimidazole ring makes it particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-11-7-8-13(9-12(11)2)22-16(25)10-24-15-6-4-3-5-14(15)23-17(24)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFINOPMUXWZXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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